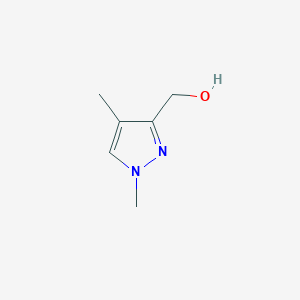![molecular formula C15H18N4OS B2583680 (1R,5S)-3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320215-52-7](/img/structure/B2583680.png)
(1R,5S)-3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several structural components including a pyrazole ring, a thiophene ring, and an azabicyclo[3.2.1]octane ring. Pyrazole is a simple aromatic ring with two nitrogen atoms. Thiophene is a five-membered ring with one sulfur atom. The azabicyclo[3.2.1]octane is a type of bicyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the positions of the nitrogen, sulfur, and carbonyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. For instance, the pyrazole ring might undergo reactions like electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would affect its solubility, melting point, boiling point, etc .Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Chiral Auxiliary Applications
The synthesis and utilization of enantiomerically pure bicyclic pyrrolidine derivatives, similar in structure to the compound , have been explored for their efficiency as chiral auxiliaries in asymmetric syntheses. For instance, enantiomerenreine bicyclic pyrrolidine derivatives have been synthesized and applied in Michael-type reactions via enamines, highlighting their potential in asymmetric synthesis (Martens & Lübben, 1991).
Catalytic Applications and Chemical Reactions
The compound's structural framework is conducive to catalytic applications, as evidenced by research on similar bicyclic and heterocyclic structures. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been employed as a catalyst in various chemical reactions, including the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives in aqueous media, showcasing the versatility and efficiency of bicyclic compounds in catalysis (Tahmassebi, Bryson, & Binz, 2011).
Structural and Crystallographic Studies
The structural elucidation and crystallographic analysis of compounds with a bicyclic framework have been a subject of significant interest. Studies have focused on understanding the molecular configuration, intermolecular interactions, and the overall crystal structure to inform further synthetic and application-oriented research. For instance, the synthesis and crystal structure characterization of a complex bicyclic compound was performed, revealing intermolecular hydrogen bonding patterns, which are crucial for understanding the compound's reactivity and potential applications (Guo, Zhang, & Xia, 2015).
Computational Studies and Chemical Properties
Computational methods and theoretical calculations have been applied to similar bicyclic compounds to predict their chemical reactivity, electronic structure, and non-linear optical (NLO) properties. Such studies are instrumental in designing compounds with specific functionalities and understanding their behavior at the molecular level. For example, DFT calculations were used to investigate the electronic structure and compute NMR data for pyrazole-thiophene-based amide derivatives, demonstrating the integration of computational chemistry in the study of bicyclic compounds (Kanwal et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-pyrazol-1-yl-N-thiophen-2-yl-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-15(17-14-3-1-8-21-14)19-11-4-5-12(19)10-13(9-11)18-7-2-6-16-18/h1-3,6-8,11-13H,4-5,9-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPCDPKHYFREFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC=CS3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,5-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2583599.png)


![7,9-dimethyl-3-phenyl-1-(2-(pyrrolidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2583603.png)
![2-chloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N-methyl-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2583606.png)


![ethyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate](/img/structure/B2583613.png)
![2-{1-[4-Ttrifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2583614.png)


![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2583619.png)
